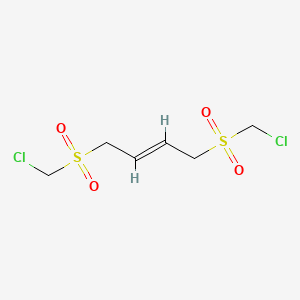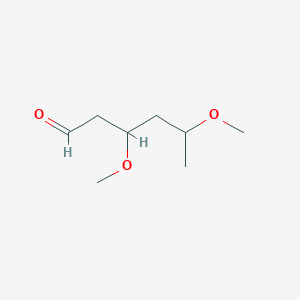![molecular formula C10H7N3O2S3 B8039307 N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide](/img/structure/B8039307.png)
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with potassium salts of hydrazonodithioates at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Material: 2,3-dichloroquinoxaline
Reagent: Potassium salts of hydrazonodithioates
Solvent: 1,4-dioxane
Reaction Conditions: Room temperature
The structures of the synthesized compounds are confirmed using various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Análisis De Reacciones Químicas
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide has shown promising applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle in the S phase . It decreases the expression of the Bcl-2 protein and activates pro-apoptotic genes such as Bax and P53 . Additionally, it exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression .
Comparación Con Compuestos Similares
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide can be compared with other quinoxaline derivatives, such as thiazolo[4,5-b]quinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, this compound is unique due to its sulfonamide moiety, which enhances its biological activity and specificity .
Similar Compounds
- Thiazolo[4,5-b]quinoxaline
- 2,3-Dichloroquinoxaline
- 1,3-Dithiolo[4,5-b]quinoxaline derivatives
Propiedades
IUPAC Name |
N-([1,3]dithiolo[4,5-b]quinoxalin-2-ylidene)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S3/c1-18(14,15)13-10-16-8-9(17-10)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLZLKICYGBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C1SC2=NC3=CC=CC=C3N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)






![methyl N-[3-[3-(methoxycarbonylamino)propylsulfanyl]propyl]carbamate](/img/structure/B8039320.png)

![methyl N-[[3-(methoxycarbonylamino)benzoyl]amino]carbamate](/img/structure/B8039332.png)
